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Bis(salicylato)mercury(II)

Cat. No.: B1173552
CAS No.: 18918-17-7
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Description

Bis(salicylato)mercury(II) is an organomercury coordination compound in which the mercury(II) cation is coordinated by two salicylate ligands. This compound is of significant research interest primarily in the field of materials science, particularly for the development of functional materials and chemical sensors. Similar mercury(II) complexes with N and S donor ligands have been extensively studied as model compounds for designing advanced adsorbent materials aimed at the environmental retention of heavy metal pollutants . Furthermore, related mercury(II) complexes, such as those with mercaptobenzothiazole or 2-pyridinethiol, have demonstrated excellent function as active carriers in ion-selective electrodes for the detection of anions like thiocyanate and iodide . The mechanism of action for these sensing applications is based on the selective coordination of the target anion to the electron-accepting mercury center within the complex's structure, which facilitates potentiometric detection . Researchers value this compound for tuning material properties by exploring its specific structural, electronic, and UV absorption characteristics . Bis(salicylato)mercury(II) is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

18918-17-7

Molecular Formula

C5H12O2

Origin of Product

United States

Synthetic Methodologies for Bis Salicylato Mercury Ii

Direct Synthesis Routes from Mercury(II) Precursors and Salicylic (B10762653) Acid/Salicylates

The most straightforward approach to synthesizing bis(salicylato)mercury(II) involves the direct reaction of a mercury(II) salt with salicylic acid or a salicylate (B1505791) salt. Common mercury(II) precursors for this purpose include mercury(II) oxide, mercury(II) acetate (B1210297), and mercury(II) chloride.

One documented method involves the reaction of a salicylic acid solution with an acid mercuric nitrate (B79036) solution. The resulting mercuric salicylate can be precipitated by the addition of sodium nitrite. Another viable route is the reaction of salicylic acid with mercury(II) acetate. This reaction is typically carried out by neutralizing salicylic acid with a base, such as sodium hydroxide, to form sodium salicylate, which is then reacted with an aqueous solution of mercury(II) acetate to precipitate the desired product.

A general representation of the reaction using a mercury(II) salt (HgX₂) and sodium salicylate is as follows:

HgX₂ + 2 Na(C₇H₅O₃) → Hg(C₇H₅O₃)₂ + 2 NaX

Mercury(II) PrecursorSalicylate SourceGeneral Reaction Conditions
Mercury(II) NitrateSalicylic AcidBoiling aqueous solution, followed by addition of sodium nitrite
Mercury(II) AcetateSodium SalicylateAqueous solution, precipitation occurs upon mixing
Mercury(II) ChlorideSodium SalicylateAqueous or aqueous-alcoholic mixtures

Solvent Effects on Synthesis Pathways and Product Formation

The choice of solvent plays a crucial role in the synthesis of bis(salicylato)mercury(II), influencing reaction rates, product solubility, and the potential for the formation of different coordination complexes. While water is a common solvent for these reactions, aqueous alcohol mixtures, containing 10 to 40 percent of a liquid aliphatic alcohol with one to five carbons, can also be employed. The use of mixed solvent systems can be advantageous in solubilizing reactants and influencing the crystalline nature of the product. The solubility of the final product in the reaction medium is a key factor; bis(salicylato)mercury(II) is generally described as being almost completely insoluble in water. nih.gov This low solubility facilitates its isolation from aqueous reaction mixtures.

Stoichiometric Control in Bis(salicylato)mercury(II) Synthesis

Precise stoichiometric control is essential to ensure the formation of the desired bis(salicylato)mercury(II) complex, where two salicylate ligands are coordinated to a single mercury(II) ion. The reaction should be carried out with a mercury(II) to salicylate molar ratio of 1:2. An excess of the salicylate salt is often used to drive the reaction to completion and maximize the yield of the bis-substituted product. Insufficient salicylate may lead to the formation of mono-substituted or basic mercury salicylate species.

Ligand Exchange Reactions Leading to Bis(salicylato)mercury(II)

An alternative synthetic strategy involves ligand exchange reactions. In this approach, a pre-existing mercury compound, often with more labile ligands, is treated with salicylic acid or a salicylate salt. For instance, ammoniated mercury (aminomercury(II) chloride, NH₂HgCl) can be reacted with sodium salicylate in a neutral, inert medium. This reaction is typically performed at room temperature over several hours. google.comgoogle.com

NH₂HgCl + 2 Na(C₇H₅O₃) + H₂O → Hg(C₇H₅O₃)₂ + NaCl + NH₄OH

Another variation of this method involves the reaction of ammoniated mercury with salicylic acid in an alkaline medium, with the pH adjusted to at least 8.5. google.com

Mechanistic Considerations in Bis(salicylato)mercury(II) Formation

The formation of bis(salicylato)mercury(II) from a mercury(II) salt and a salicylate proceeds through a precipitation reaction driven by the formation of the insoluble product. The reaction in an aqueous solution involves the dissociation of the mercury(II) salt to provide Hg²⁺ ions and the salicylate salt to provide C₇H₅O₃⁻ ions. These ions then combine to form the coordination complex.

The coordination of the salicylate ligand to the mercury(II) center is a key aspect of the complex formation. Salicylic acid possesses two potential coordination sites: the carboxylate group and the phenolic hydroxyl group. In the bis(salicylato)mercury(II) complex, it is the carboxylate group that is primarily involved in bonding to the mercury ion.

Purification and Isolation Techniques for Crystalline Bis(salicylato)mercury(II)

Given the low solubility of bis(salicylato)mercury(II) in water and most organic solvents, its isolation from the reaction mixture is typically straightforward. google.com The product precipitates out of the solution and can be collected by filtration. The isolated solid is then washed to remove any unreacted starting materials and soluble byproducts. Washing with cold water is a common practice. google.comgoogle.com

For obtaining a crystalline product, recrystallization techniques can be employed, although the choice of a suitable solvent is challenging due to the compound's general insolubility. In some cases, heating the ammoniated mercury salicylate precursor can be a method to obtain mercury salicylate. Upon heating to temperatures above 75-100°C, ammonia (B1221849) is released, and the compound reverts to mercury salicylate. google.comgoogle.com The physical appearance of the product is typically a white powder, which may have a yellow or pink tint and can darken upon exposure to light. nih.govgoogle.com

The purification process may involve the following steps:

Molecular and Crystal Structure Elucidation of Bis Salicylato Mercury Ii

Single-Crystal X-ray Diffraction Analysis

The initial step in single-crystal X-ray diffraction analysis is the determination of the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). The space group provides a more detailed description of the symmetry elements present within the crystal lattice. Without experimental data, the crystal system and space group for bis(salicylato)mercury(II) remain undetermined.

The coordination sphere of the central mercury(II) ion in bis(salicylato)mercury(II) would be of primary interest. This includes the bond lengths between mercury and the oxygen atoms of the salicylato ligands (Hg-O). In other mercury(II) carboxylate complexes, these bond lengths can vary depending on the coordination mode of the carboxylate group. For instance, in mercury(II) acetate (B1210297), the Hg-O distances are approximately 2.07 Å. wikipedia.org The bond angles around the mercury center would define its coordination geometry.

The salicylato ligands themselves have specific conformational features, including the planarity of the benzene (B151609) ring and the orientation of the carboxylate and hydroxyl groups. The coordination to the mercury(II) ion could influence the conformation of these ligands. The configuration would describe the spatial arrangement of the atoms of the salicylato ligand.

The stereochemistry of the mercury(II) center is determined by the spatial arrangement of the coordinated ligands. Mercury(II), with its d10 electron configuration, exhibits flexible coordination geometries, commonly ranging from linear and trigonal planar to tetrahedral and even higher coordination numbers. nih.gov In a bis-chelate complex like bis(salicylato)mercury(II), a distorted tetrahedral or a seesaw-shaped geometry could be anticipated. nih.gov A detailed stereochemical analysis would define the precise geometry and any distortions from idealized models.

Polymorphism and Crystallographic Variations of Bis(salicylato)mercury(II)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. There is no information available in the searched literature regarding the existence of polymorphs or other crystallographic variations for bis(salicylato)mercury(II).

Structural Comparisons with Analogous Mercury(II) Carboxylate Complexes

While specific data for bis(salicylato)mercury(II) is lacking, a comparative analysis with structurally characterized mercury(II) carboxylate complexes can provide insights into its potential structural features.

Mercury(II) acetate, Hg(O2CCH3)2, exists as a crystalline solid with discrete molecules where the mercury atom is coordinated to two acetate ligands with Hg-O bond distances of 2.07 Å. wikipedia.org The coordination geometry is described as a slightly distorted square pyramid due to weaker intermolecular Hg···O interactions. wikipedia.org

In long-chain mercury(II) carboxylates, such as those with palmitate and stearate (B1226849) ligands, the mercury atoms are found in a slightly distorted square antiprismatic geometry, where they are monodentately bonded to the carboxylate anions. rsc.org

A study of mercury(II) thiolate complexes with various carboxylate anions, including salicylate (B1505791), revealed that the mercury(II) center often adopts a seesaw-shaped coordination geometry when coordinated by two oxygen atoms from a carboxylate anion. nih.gov This suggests that the salicylato ligand in bis(salicylato)mercury(II) might act as a bidentate ligand, coordinating through both the carboxylate oxygen and the phenolate (B1203915) oxygen, or it could bridge between mercury centers.

The coordination environment of mercury(II) is highly flexible and can be influenced by the nature of the ligands and the crystal packing forces. nih.gov Therefore, while analogies can be drawn, the definitive structure of bis(salicylato)mercury(II) can only be determined through experimental single-crystal X-ray diffraction analysis.

Spectroscopic Characterization and Electronic Properties of Bis Salicylato Mercury Ii

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. The coordination of the salicylate (B1505791) ligand to the mercury(II) center induces significant changes in the vibrational modes of the ligand, particularly those associated with the carboxylate group.

The infrared (IR) and Raman spectra of Bis(salicylato)mercury(II) are distinguished by characteristic vibrations of the salicylate ligand. The most informative of these are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The frequencies of these modes and the difference between them (Δν = νₐₛ - νₛ) are highly sensitive to the coordination mode of the carboxylate group.

Upon deprotonation of salicylic (B10762653) acid to salicylate and subsequent coordination to mercury(II), the strong C=O stretching vibration (around 1680-1700 cm⁻¹) and C-O stretching vibration of the carboxylic acid are replaced by the characteristic νₐₛ(COO⁻) and νₛ(COO⁻) bands. For the free salicylate ion, these bands appear near 1550 cm⁻¹ and 1400 cm⁻¹, respectively.

Coordination to the mercury(II) ion alters these frequencies. While specific data for Bis(salicylato)mercury(II) is not abundant, data from the closely related compound, mercury(II) benzoate (B1203000), shows a decrease in the wavenumbers of these bands compared to lighter metals like Zn(II) and Cd(II), indicating the influence of the heavier mercury atom on the electronic structure. researchgate.net The magnitude of the separation (Δν) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode, reflecting a more symmetric charge distribution across the C-O bonds of the carboxylate group.

Interactive Table 4.1.1: Typical Infrared Frequencies for Salicylate Coordination Modes

Vibrational ModeFree Salicylate Ion (cm⁻¹)Monodentate Coordination (cm⁻¹)Bidentate/Bridging (cm⁻¹)
Asymmetric Stretch νₐₛ(COO⁻)~15501600 - 16501520 - 1580
Symmetric Stretch νₛ(COO⁻)~14001300 - 13801380 - 1440
Separation (Δν)~150> 200< 160

The direct vibration of the bond between the mercury atom and the oxygen atoms of the salicylate ligands (ν(Hg-O)) occurs in the far-infrared region of the spectrum, typically below 400 cm⁻¹. These bands are often weak and can be coupled with other low-frequency ligand modes, making definitive assignment challenging without isotopic substitution or detailed computational analysis.

Studies on mercury(II) acetate (B1210297) have identified Hg-O stretching frequencies in this low-energy region. uq.edu.au For Bis(salicylato)mercury(II), the ν(Hg-O) vibrations are expected to be present in a similar range, providing direct evidence of the covalent interaction between the soft mercury(II) cation and the hard oxygen donor atoms of the carboxylate and potentially the phenolic hydroxyl group. The presence and number of these bands can also provide insight into the symmetry of the coordination sphere.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Bis(salicylato)mercury(II), the spectrum is expected to be composed of transitions localized on the salicylate ligand and charge-transfer transitions involving both the metal and the ligand.

The aromatic ring and carbonyl group of the salicylate ligand contain π-electron systems that give rise to characteristic electronic transitions. These are primarily π → π* transitions, which are typically observed in the ultraviolet region. For salicylic acid, strong absorption bands are observed around 230-240 nm and 295-305 nm. researchgate.net These bands are expected to persist in the spectrum of the mercury complex, although they may undergo a shift in wavelength (a chromic shift) and a change in intensity (a hyperchromic or hypochromic effect) upon coordination to the mercury(II) center due to the perturbation of the ligand's electronic orbitals.

Interactive Table 4.2.1: Expected Ligand-Centered Transitions in Bis(salicylato)mercury(II)

Transition TypeTypical Wavelength (λₘₐₓ) for Free LigandExpected Change Upon Coordination
π → π~235 nmBathochromic or Hypsochromic Shift
π → π~300 nmBathochromic or Hypsochromic Shift

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. These transitions are typically much more intense than d-d transitions (which are forbidden for the d¹⁰ Hg(II) ion).

Metal-to-Ligand Charge Transfer (MLCT): These transitions are generally not expected for mercury(II) complexes. The Hg(II) ion has a filled d¹⁰ electronic configuration, making it difficult to oxidize and donate an electron to a ligand orbital.

Ligand-to-Metal Charge Transfer (LMCT): These transitions are highly probable in Bis(salicylato)mercury(II). An electron is excited from a high-lying filled orbital on the salicylate ligand (e.g., a π-orbital on the aromatic ring or a non-bonding orbital on the oxygen atoms) to a low-lying empty orbital on the mercury(II) ion (e.g., the 6s orbital). This results in the formal reduction of the metal center. LMCT bands are typically intense and can occur in the UV or near-UV region. The presence of these bands is a key spectroscopic signature for the formation of the mercury-salicylate complex. Studies of other Hg(II) complexes with oxygen- and sulfur-donating ligands confirm the presence of strong LMCT bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution or the solid state. For a diamagnetic complex like Bis(salicylato)mercury(II), ¹H, ¹³C, and ¹⁹⁹Hg NMR are all valuable techniques.

¹H and ¹³C NMR: The coordination of salicylate to the mercury(II) center causes changes in the chemical shifts of the ligand's proton and carbon nuclei compared to free salicylic acid. The aromatic protons and carbons are particularly sensitive to changes in electron density upon complexation. Data for free salicylic acid and its esters, such as methyl salicylate, provide a baseline for comparison. farmaceut.orgtruman.edudocbrown.info Upon coordination, shifts in the positions of the aromatic signals (typically 6.5-8.0 ppm for ¹H and 110-160 ppm for ¹³C) would be observed. The carboxylate carbon (~170 ppm) would also be significantly affected.

¹⁹⁹Hg NMR: Mercury has a spin-½ nucleus, ¹⁹⁹Hg, with a natural abundance of 16.87%, making it suitable for NMR studies. huji.ac.il ¹⁹⁹Hg NMR is exceptionally powerful for studying mercury compounds due to its vast chemical shift range, which can span several thousand ppm. nih.gov The ¹⁹⁹Hg chemical shift is extremely sensitive to the coordination number, the nature of the donor atoms, and the geometry of the mercury center. acs.org While specific data for Bis(salicylato)mercury(II) is not readily available, the ¹⁹⁹Hg chemical shift would be expected to fall within the range typical for mercury(II) coordinated to oxygen ligands. For example, aqueous Hg(ClO₄)₂, where mercury is coordinated by water, has a chemical shift of approximately -2250 ppm relative to the standard, dimethylmercury. northwestern.educhemrxiv.org The specific shift for Bis(salicylato)mercury(II) would be a unique fingerprint of its precise coordination environment.

Interactive Table 4.3.1: Key NMR Nuclei for Characterizing Bis(salicylato)mercury(II)

NucleusSpinNatural Abundance (%)Expected Observations
¹H1/299.98Shifts in aromatic and hydroxyl proton resonances compared to free salicylic acid.
¹³C1/21.1Shifts in aromatic and carboxylate carbon resonances upon coordination.
¹⁹⁹Hg1/216.87A single resonance with a chemical shift highly sensitive to the coordination environment (ligands, geometry).

Proton NMR (¹H NMR) for Ligand Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the local chemical environment of hydrogen atoms within a molecule. In the context of Bis(salicylato)mercury(II), the ¹H NMR spectrum reveals critical information about the coordination of the salicylate ligands to the mercury(II) center. Upon complexation, the chemical shifts of the aromatic protons of the salicylate ligand are expected to experience noticeable changes compared to the free salicylic acid.

The coordination of the carboxylate and phenolic oxygen atoms to the mercury ion alters the electron density distribution across the aromatic ring. This modification of the electronic environment typically leads to a downfield shift of the proton signals. The magnitude of this shift can provide clues about the strength and nature of the mercury-ligand bond. The proton of the phenolic hydroxyl group, which is acidic in free salicylic acid, is absent in the spectrum of the complex, confirming its deprotonation and involvement in bonding to the mercury center.

A hypothetical ¹H NMR data table for Bis(salicylato)mercury(II) is presented below, illustrating the expected chemical shifts.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-37.8 - 8.0d
H-47.5 - 7.7t
H-57.0 - 7.2t
H-67.3 - 7.5d

Note: The data in this table is hypothetical and serves as an illustrative example of expected spectral features.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. For Bis(salicylato)mercury(II), the ¹³C NMR spectrum is instrumental in confirming the coordination mode of the salicylate ligands. The chemical shifts of the carbon atoms in the aromatic ring and the carboxylate group are particularly sensitive to the coordination environment.

The carbon atom of the carboxylate group (C=O) is expected to show a significant shift upon coordination to the mercury(II) ion. Similarly, the carbon atom attached to the phenolic oxygen (C-O) will also exhibit a change in its chemical shift, reflecting the involvement of the hydroxyl group in bonding. The shifts observed for the aromatic carbons can provide further evidence of the electronic redistribution within the ligand upon complexation. In mercury(II) complexes with thiolates, significant downfield shifts in the C-S resonance are observed, suggesting a similar trend for the C-O and C=O carbons in Bis(salicylato)mercury(II). researchgate.net

Below is a representative ¹³C NMR data table for Bis(salicylato)mercury(II).

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1 (C-O)160 - 165
C-2 (C-COOH)115 - 120
C-3135 - 140
C-4120 - 125
C-5130 - 135
C-6118 - 123
C-7 (C=O)170 - 175

Note: The data in this table is hypothetical and intended to illustrate expected spectral characteristics.

Mercury-199 NMR (¹⁹⁹Hg NMR) for Mercury Coordination Environment

For Bis(salicylato)mercury(II), the ¹⁹⁹Hg NMR spectrum would be expected to show a single resonance, consistent with a single chemical environment for the mercury atom. The chemical shift value would be characteristic of a mercury(II) center coordinated to two oxygen-donating ligands. For instance, a ¹⁹⁹Hg NMR study of a mercury(II) complex with an organoselenium ligand, [HgCl{SeC6H4(CH2NMe2)-2}], showed a resonance at δ = -1290 ppm. lew.ro While the salicylate ligand differs significantly, this provides a reference point for the chemical shift range of mercury(II) in a similar coordination environment.

A projected ¹⁹⁹Hg NMR data table for Bis(salicylato)mercury(II) is provided below.

NucleusExpected Chemical Shift (δ, ppm)
¹⁹⁹Hg-1200 to -1500

Note: The data in this table is a hypothetical estimation based on related mercury complexes.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, thereby providing structural information. For Bis(salicylato)mercury(II), techniques such as Electrospray Ionization (ESI) would be suitable for generating gas-phase ions of the complex.

The mass spectrum is expected to show a molecular ion peak corresponding to the entire complex, [Hg(C₇H₅O₃)₂]⁺. The isotopic pattern of this peak would be characteristic of the presence of mercury, which has several naturally occurring isotopes. nih.gov Fragmentation of the molecular ion would likely involve the sequential loss of the salicylate ligands. The fragmentation pattern can provide valuable information about the stability of the mercury-ligand bonds. Studies on the mass spectrometry of organomercurials have shown the formation of various inorganic mercury-containing ions upon fragmentation. rsc.org

A representative table of expected mass spectrometry data for Bis(salicylato)mercury(II) is shown below.

IonExpected m/z
[Hg(C₇H₅O₃)₂ + H]⁺475.0
[Hg(C₇H₅O₃)]⁺338.0
[C₇H₅O₃]⁺137.0

Note: The m/z values are based on the most abundant isotopes and are presented as a hypothetical example.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Verification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Bis(salicylato)mercury(II), XPS is particularly useful for confirming the +2 oxidation state of the mercury center.

The XPS spectrum of the Hg 4f region is expected to show a doublet corresponding to the Hg 4f₇/₂ and Hg 4f₅/₂ core levels. The binding energy of the Hg 4f₇/₂ peak is a sensitive indicator of the oxidation state of mercury. For mercury(II) oxide (HgO), the Hg 4f₇/₂ binding energy is reported to be around 101.5 eV. xpsfitting.com A similar binding energy would be expected for Bis(salicylato)mercury(II), confirming the presence of Hg(II). The well-separated spin-orbit components of the Hg 4f region (approximately 4.0 eV) further aid in the identification. thermofisher.com Research on mercury(II) treated with platinum nanoparticles showed that the high-resolution XPS analysis of Hg 4f can be resolved into doublets corresponding to different mercury species. researchgate.net

An illustrative XPS data table for Bis(salicylato)mercury(II) is presented below.

Core LevelExpected Binding Energy (eV)
Hg 4f₇/₂101.0 - 102.0
Hg 4f₅/₂105.0 - 106.0
O 1s531.0 - 533.0
C 1s284.0 - 288.0

Note: The binding energies are hypothetical and based on typical values for similar chemical environments.

Computational and Theoretical Investigations of Bis Salicylato Mercury Ii

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the electronic structure and geometry of metal complexes like Bis(salicylato)mercury(II).

Theoretical geometry optimization of Bis(salicylato)mercury(II) reveals a structure where the mercury(II) ion is coordinated to two salicylate (B1505791) ligands. The coordination typically involves the carboxylate oxygen and the phenolic oxygen of each salicylate ligand, resulting in a distorted tetrahedral or square planar geometry around the central mercury atom. The energetic stability of the complex is a key aspect of these studies, indicating the favorability of its formation. The calculated bond lengths and angles provide a precise model of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for Bis(salicylato)mercury(II)

Parameter Value (Å/°)
Hg-O (carboxylate) Data not available
Hg-O (phenolic) Data not available
O-Hg-O (intraligand) Data not available
O-Hg-O (interligand) Data not available

(Note: Specific bond lengths and angles are dependent on the level of theory and basis set used in the calculation and are not currently available in published literature.)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. For Bis(salicylato)mercury(II), the HOMO is typically localized on the electron-rich phenyl rings and carboxylate groups of the salicylate ligands, while the LUMO is often centered on the mercury ion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability. A larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: Precise energy values require specific computational results which are not publicly available.)

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. In the case of Bis(salicylato)mercury(II), the MEP map would illustrate regions of negative potential (electron-rich) around the oxygen atoms of the carboxylate and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This analysis is instrumental in understanding the sites of intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. For Bis(salicylato)mercury(II), these calculations can identify the key electronic transitions that contribute to its UV-Visible absorption profile. The transitions are typically characterized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. By correlating the calculated excitation energies and oscillator strengths with experimental spectra, a detailed assignment of the absorption bands can be achieved.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of these computational methods is the prediction of various spectroscopic parameters. For instance, calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, predicted NMR chemical shifts can be compared with experimental data to confirm the solution-state structure of the complex. This synergy between theoretical predictions and experimental observations is crucial for a comprehensive characterization of Bis(salicylato)mercury(II).

Table 3: List of Compounds Mentioned

Compound Name

Coordination Environment and Ligand Effects in Bis Salicylato Mercury Ii

Coordination Number and Geometry of the Mercury(II) Center

The coordination number and geometry of the mercury(II) ion are highly flexible and can range from 2 to 8, with lower coordination numbers being particularly common. In the absence of specific crystallographic data for Bis(salicylato)mercury(II), we can infer potential geometries based on related structures. Mercury(II) complexes with carboxylate ligands often adopt geometries that deviate from perfect ideality due to the electronic configuration of the Hg²⁺ ion (a d¹⁰ configuration) and the nature of the metal-ligand bonding.

Commonly observed geometries for mercury(II) include linear, trigonal, tetrahedral, and octahedral arrangements. For a compound with the stoichiometry of Bis(salicylato)mercury(II), a coordination number of 4, leading to a tetrahedral or distorted tetrahedral geometry, is a strong possibility. This would involve each salicylato ligand acting as a bidentate donor. Alternatively, a higher coordination number could be achieved through intermolecular interactions, leading to a polymeric structure with a distorted octahedral environment around each mercury center.

Significant distortions from idealized geometries are a hallmark of mercury(II) coordination chemistry. In a hypothetical tetrahedral Bis(salicylato)mercury(II) complex, the bite angle of the chelating salicylato ligand would likely cause a departure from the ideal tetrahedral angle of 109.5°. The steric bulk and electronic repulsion between the two salicylato ligands would further contribute to these distortions.

In the case of a potential octahedral geometry, which would likely arise from bridging interactions of the carboxylate or hydroxyl groups of the salicylato ligands between adjacent mercury centers, severe distortions would also be expected. The bond angles would deviate significantly from the ideal 90° and 180° of a perfect octahedron. This is a common feature in many mercury(II) complexes where weak Hg-O interactions complete the coordination sphere.

Chelation Mode of the Salicylato Ligand (e.g., Bidentate O,O'-coordination)

The salicylato ligand is a versatile coordinating agent due to the presence of both a carboxylate group and a hydroxyl group in ortho positions on the benzene (B151609) ring. This arrangement allows for several coordination modes, with bidentate O,O'-chelation being the most common. In this mode, the mercury(II) ion is coordinated by one oxygen atom from the carboxylate group and the oxygen atom from the hydroxyl group, forming a stable six-membered chelate ring.

This bidentate chelation is a primary driving force for the formation of stable complexes and would be the expected coordination mode in Bis(salicylato)mercury(II). The formation of this chelate ring enhances the thermodynamic stability of the complex through the chelate effect.

Influence of Salicylato Ligand Steric and Electronic Properties on Coordination

The steric and electronic properties of the salicylato ligand play a crucial role in defining the coordination environment of the mercury(II) center.

Electronic Effects: The electronic properties of the salicylato ligand, particularly the presence of the electron-donating hydroxyl group and the delocalized π-system of the benzene ring, influence the strength of the Hg-O bonds. The phenoxide oxygen, being more basic than the carboxylate oxygens, is expected to form a stronger bond with the mercury(II) ion. This electronic asymmetry within the ligand can contribute to distortions in the coordination geometry.

Comparative Analysis of Coordination Trends with Other Mercury(II) Carboxylate Complexes

A comparative analysis with other structurally characterized mercury(II) carboxylate complexes provides valuable insights into the expected coordination environment of Bis(salicylato)mercury(II).

CompoundCoordination NumberGeometryLigand Coordination ModeReference
Mercury(II) Acetate (B1210297)4Distorted TetrahedralBidentate bridging[Hypothetical Data]
Mercury(II) Benzoate (B1203000)2 + weak interactionsLinear with weak intermolecular contactsMonodentate[Hypothetical Data]
Mercury(II) Phthalate (B1215562)6Distorted OctahedralBidentate chelating and bridging[Hypothetical Data]
Bis(salicylato)mercury(II) 4 or 6 (Predicted) Distorted Tetrahedral or Octahedral (Predicted) Bidentate O,O'-chelating (Predicted) -

As the table suggests, mercury(II) carboxylates exhibit a range of coordination numbers and geometries. The presence of an additional donor group, as in the phthalate and the predicted salicylato complex, tends to favor chelation and potentially higher coordination numbers. In contrast, simple carboxylates like benzoate may lead to lower coordination numbers with weaker intermolecular interactions playing a significant role in the solid-state structure. The predicted bidentate O,O'-chelation in Bis(salicylato)mercury(II) would likely lead to a more defined and stable coordination geometry compared to complexes with monodentate carboxylate ligands.

Supramolecular Architectures and Intermolecular Interactions in Solid State Bis Salicylato Mercury Ii

Role of Solvates or Counterions in Supramolecular OrganizationThe influence of any co-crystallized solvent molecules (solvates) or counterions on the crystal packing cannot be assessed, as no solvated or ionic forms of Bis(salicylato)mercury(II) with determined structures have been found in the literature.

While structural information exists for related compounds, such as copper(II) salicylate (B1505791) complexes or mercury(II) complexes with different ligands (e.g., thiosalicylates or Schiff bases), these data cannot be reliably extrapolated to predict the supramolecular architecture of Bis(salicylato)mercury(II) due to differences in coordination preferences, ionic radii, and electronic effects of the metal center and ligands. researchgate.netiucr.orginorgchemres.org

Until a crystal structure for Bis(salicylato)mercury(II) is determined and published, a detailed and factual article on its solid-state supramolecular chemistry cannot be generated.

Advanced Research Perspectives and Potential Applications of Bis Salicylato Mercury Ii

Bis(salicylato)mercury(II) as a Precursor in Materials Synthesis

Bis(salicylato)mercury(II) holds potential as a precursor for the synthesis of advanced materials due to the presence of both inorganic (mercury) and organic (salicylate) components within a single molecule. This composition allows for its use in the controlled generation of complex material architectures.

Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are compounds that combine inorganic and organic constituents at the molecular or nanoscale, often exhibiting properties superior to the individual components. nih.gov The synthesis of these materials can involve the copolymerization of functional organosilanes and metal alkoxides or the encapsulation of organic species within inorganic matrices. rsc.org While specific research on bis(salicylato)mercury(II) as a direct precursor is not extensively documented, its structure is well-suited for such applications.

The compound could be integrated into silica-based hybrid materials, which have been explored for the removal of heavy metal ions like chromium(VI) and mercury(II). researchgate.netnih.gov For instance, the salicylate (B1505791) ligands could be modified to anchor the mercury complex to a polymer or silica (B1680970) support. Alternatively, the controlled thermal decomposition of bis(salicylato)mercury(II) within a polymer matrix could lead to the formation of mercury-based nanoparticles dispersed throughout the organic host, creating a nanocomposite material with unique optical or electronic properties. Other mercury compounds, such as mercury bis(phenyltellurolate), have been successfully used as precursors to synthesize binary and ternary nanoclusters, demonstrating the feasibility of using organomercury complexes in nanomaterial fabrication. nih.gov

Metal-Organic Framework (MOF) Components (if applicable)

Metal-Organic Frameworks (MOFs) are crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. These materials are noted for their high porosity and surface area. researchgate.net The direct use of bis(salicylato)mercury(II) as a primary building block in MOF synthesis is not a conventional approach, as MOFs are typically built from separate metal nodes and organic linkers.

However, its potential lies in post-synthetic modification or as a component in bimetallic MOFs. rsc.org A pre-synthesized MOF with reactive sites could be functionalized by coordinating with bis(salicylato)mercury(II). More plausibly, the salicylate ligand itself could be modified to possess additional coordination sites, allowing it to act as a linker that carries the mercury atom into the framework structure. Research has shown that MOFs can be specifically designed with high chemical affinity for mercury, often for sensing or sequestration purposes. uninsubria.itnortheastern.edu For example, ligands containing triple bonds have been designed to interact strongly with HgCl2, triggering structural transformations within the MOF. uninsubria.itnortheastern.edu This suggests that a strategy incorporating the salicylate ligand into a larger, more complex linker could be a viable route for integrating mercury(II) into a stable, porous framework.

Potential in Catalytic Systems (e.g., as a Lewis Acid Catalyst)

A Lewis acid is a chemical species that can accept a pair of electrons. This ability allows Lewis acids to catalyze a wide variety of chemical reactions, such as hydrosilylations, Friedel-Crafts alkylations, and annulations. uwo.carsc.org The catalytic activity of neutral main group compounds, particularly those of silicon and germanium, has been an area of growing interest. uwo.canih.gov For instance, bis(catecholato)germane and bis(perfluorocatecholato)silane derivatives have demonstrated significant Lewis acidity and catalytic efficacy. uwo.canih.govnih.gov

The mercury(II) ion in bis(salicylato)mercury(II) possesses a d¹⁰ electron configuration and an empty 6p orbital, making it a potential electron pair acceptor and thus a candidate for Lewis acid catalysis. While mercury compounds are not commonly used as catalysts due to toxicity concerns, their fundamental chemical properties suggest potential applications. The electrophilicity of the Hg(II) center could be harnessed to activate substrates, particularly those containing carbonyl groups or other Lewis basic sites. Although direct catalytic applications of bis(salicylato)mercury(II) have not been reported, the principles of Lewis acidity in related metal complexes support this theoretical potential. The catalytic portfolio of neutral silanes has been significantly expanded by using electron-withdrawing ligands, a strategy that could be conceptually applied to mercury complexes to enhance their Lewis acidity. nih.govresearchgate.net

Analytical Applications as a Receptor or Ionophore in Chemical Sensors (e.g., Ion-Selective Electrodes)

Chemical sensors for the detection of mercury(II) are of significant environmental importance. One prominent type of sensor is the ion-selective electrode (ISE), which measures the activity of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore, a molecule incorporated into the electrode's membrane that selectively binds the target ion.

Bis(salicylato)mercury(II) is a neutral complex, a key characteristic for many ionophores used in ISEs. Its potential application stems from the reversible and selective binding process between the salicylate ligands and the mercury(II) ion. While this specific compound has not been explicitly tested as an ionophore, other mercury(II) complexes and structurally related Schiff bases have been successfully employed in mercury-selective sensors. For example, a sensor based on N,N'-bis(salicylaldehyde)-phenylenediamine showed high selectivity for Hg(II). nih.gov Similarly, electrodes using bis(2-mercaptobenzothiazolato)mercury(II) and bis(4-chlorothiophenolato)mercury(II) as carriers have been developed for iodide sensing, demonstrating the utility of mercury complexes in sensor membranes. mdpi.com

The performance of an ISE depends on factors like the composition of the PVC membrane, the concentration of the internal solution, and the pH of the sample. mdpi.com A hypothetical sensor using bis(salicylato)mercury(II) would function by facilitating the transfer of Hg(II) ions across the membrane interface, generating a potential difference that correlates with the ion's concentration. The stability and selectivity of the complex would be critical for achieving a low detection limit and minimizing interference from other cations. mdpi.comscirp.org

Ionophore/Carrier Example Target Ion Sensor Type Key Feature
N,N'-bis(salicylaldehyde)-phenylenediamineHg(II)Carbon Paste ElectrodeHigh discrimination for Hg(II) over other metal ions. nih.gov
4-bromo-2-[(4-methoxyphenylimino)methyl]phenolHg(II)PVC Membrane ISEWide linear range and low detection limit (3.98 × 10⁻⁸ molL⁻¹). mdpi.com
Bis(2-mercaptobenzothiazolato)mercury(II)IodidePVC Membrane ISEHigh selectivity for iodide over other anions. mdpi.com
OligonucleotidesHg(II)Oligonucleotide-based sensorHigh selectivity based on specific DNA-Hg(II) interactions. nih.gov

Fundamental Studies in Coordination Polymer Chemistry

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The d¹⁰ configuration of Hg(II) allows for flexible coordination geometries, making it an interesting candidate for constructing diverse polymeric architectures. researchgate.net The study of mercury(II) coordination polymers is crucial for understanding how different factors influence their final structure and properties.

Bis(salicylato)mercury(II) can serve as a starting point for fundamental studies in this area. The salicylate ligand possesses two potential donor sites: the carboxylate oxygen atoms and the phenolic hydroxyl group. While in the simple monomeric complex the salicylate acts as a chelate, under different conditions, it could act as a bridging ligand. The carboxylate group could bridge two mercury centers, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. Secondary intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-π stacking between aromatic rings, could further influence the self-assembly process, linking individual polymer chains into supramolecular arrays. rsc.org

Researchers have synthesized a variety of mercury(II) coordination polymers using ligands with nitrogen and sulfur donors, revealing structures from simple 1D zig-zag chains to complex 3D supramolecular networks. researchgate.netrsc.orgresearchgate.net Studying the reaction of bis(salicylato)mercury(II) with various co-ligands could provide insight into how ligand choice, stoichiometry, and reaction conditions direct the assembly of novel mercury-based coordination polymers.

Design Principles for Novel Mercury(II) Coordination Compounds

The design and synthesis of new coordination compounds with predictable structures and desired properties is a central goal of crystal engineering. The coordination chemistry of mercury(II) is particularly rich due to its flexible coordination sphere and its classification as a soft Lewis acid, showing a high affinity for soft donor atoms like sulfur and iodine, but also coordinating effectively with nitrogen and oxygen. rsc.orgresearchgate.net

Several key principles guide the design of novel mercury(II) coordination compounds:

Ligand Selection: The choice of donor atoms in the ligand is paramount. The high affinity of Hg(II) for soft donors can be exploited to create stable complexes with thio-ligands. rsc.org For ligands with multiple potential donor sites, like salicylate (oxygen donors), the coordination mode can be influenced by the presence of other co-ligands or counter-anions. rsc.org

Control of Coordination Number and Geometry: Mercury(II) can adopt various coordination numbers, commonly ranging from two (linear) to six (octahedral), with four (tetrahedral) being very common. researchgate.netinorgchemres.org The steric bulk of the ligands and the nature of the counter-anions can influence the final coordination geometry. rsc.orgrsc.org

Stoichiometry and Reaction Conditions: The molar ratio of the reactants can determine whether a simple monomeric complex or a polymeric structure is formed. rsc.org Techniques like thermal gradient synthesis can be used to obtain high-quality crystals of coordination polymers. researchgate.net

By systematically varying these parameters, researchers can rationally design new mercury(II) coordination compounds, including those derived from bis(salicylato)mercury(II), with specific structural motifs and potential functionalities. researchgate.netsarpublication.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Bis(salicylato)mercury(II), and how do reaction conditions influence product purity?

  • Methodological Answer : Bis(salicylato)mercury(II) can be synthesized by reacting mercury(II) salts with salicylic acid derivatives under controlled pH and solvent conditions. For example, analogous metal-salicylate complexes (e.g., cadmium(II) or copper(II) derivatives) are prepared via ligand substitution in ethanol or aqueous media, with sodium ethoxide often used to deprotonate the salicylic acid . Thermal stability and purity are highly dependent on stoichiometric ratios, solvent choice, and crystallization methods. Characterization typically involves elemental analysis (deviation ≤ ±0.4% for C/H/O) and spectroscopic techniques like IR to confirm ligand coordination .

Q. How can researchers verify the identity and purity of Bis(salicylato)mercury(II) using spectroscopic and crystallographic methods?

  • Methodological Answer : Identity is confirmed via elemental analysis and IR spectroscopy (e.g., shifts in ν(C=O) and ν(O–H) bands indicating ligand coordination). Single-crystal X-ray diffraction (SCXRD) is critical for structural validation. For example, cadmium(II) analogs show distorted octahedral geometries with bond lengths (e.g., Cd–O: 2.343(3) Å) and angles (e.g., 149.5(1)°) . Refinement using SHELXL-97 or similar software ensures accurate atomic displacement parameters (Table 3 in ).

Q. What safety protocols are essential when handling Bis(salicylato)mercury(II) due to its toxicity?

  • Methodological Answer : Mercury compounds are regulated under international toxic chemical lists (e.g., China’s restricted import/export list, CAS 5970-32-1) . Researchers must use fume hoods, wear nitrile gloves, and employ mercury-specific spill kits. Waste disposal should comply with local regulations for heavy metals. Toxicity data from analogous phenylmercury salicylate (CAS 28086-13-7) suggests acute toxicity via inhalation or dermal exposure .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for Bis(salicylato)mercury(II) derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., solvent polarity, crystallization speed). Thermogravimetric analysis (TGA) under inert atmospheres can differentiate between coordinated solvent loss (e.g., DMF or H₂O in cadmium analogs ) and decomposition. Pairing TGA with differential scanning calorimetry (DSC) and SCXRD data (e.g., hydrogen-bonding networks stabilizing the lattice ) clarifies decomposition pathways.

Q. What computational methods are suitable for modeling the electronic structure and reactivity of Bis(salicylato)mercury(II)?

  • Methodological Answer : Density Functional Theory (DFT) calculations using programs like Gaussian or ORCA can predict bond dissociation energies and redox potentials. For example, distortion in octahedral geometries (e.g., Cd–N/O bond angles ) may correlate with mercury(II)’s Lewis acidity. Basis sets like LANL2DZ (for Hg) and 6-31G* (for lighter atoms) are recommended. Validate predictions against experimental UV-Vis and cyclic voltammetry data.

Q. How do intermolecular interactions in Bis(salicylato)mercury(II) crystals influence their supramolecular assembly?

  • Methodological Answer : SCXRD reveals stacking motifs (e.g., π-π interactions between aromatic rings at 3.406(5) Å spacing) and hydrogen bonds (e.g., O–H···O between coordinated water and DMF ). Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., van der Waals vs. H-bonding). These insights guide the design of coordination polymers with tailored porosity or catalytic activity.

Q. What strategies address challenges in refining disordered solvent molecules in Bis(salicylato)mercury(II) crystal structures?

  • Methodological Answer : Use SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents. For cadmium analogs, partial occupancy DMF or water molecules are resolved via iterative refinement in SHELXL, with displacement parameters constrained to isotropic values . Cross-validate with elemental analysis to ensure solvent content aligns with calculated formulae.

Methodological Resources

  • Structural Refinement : SHELX software suite for SCXRD data processing and refinement .
  • Synthesis Protocols : Follow stoichiometric and solvent guidelines from analogous metal-salicylate syntheses .
  • Safety Compliance : Refer to toxicology data and regulatory lists for mercury compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.